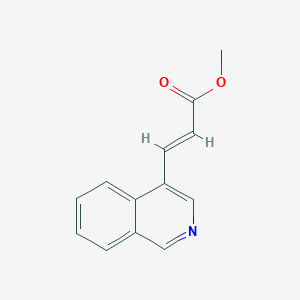

Methyl 3-isoquinolin-4-YL-acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-isoquinolin-4-YL-acrylate: is an organic compound with the molecular formula C13H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes an isoquinoline ring fused to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isoquinolin-4-YL-acrylate typically involves the reaction of isoquinoline derivatives with acrylate esters. One common method is the Pomeranz-Fritsch reaction , which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the Pictet-Spengler reaction , where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .

Industrial Production Methods: Industrial production of this compound often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods involve the use of metal catalysts or catalyst-free conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isoquinolin-4-YL-acrylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 3-isoquinolin-4-YL-acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-isoquinolin-4-YL-acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The isoquinoline moiety is known to interact with nucleic acids and proteins , leading to changes in cellular functions .

Comparison with Similar Compounds

Quinoline: Another nitrogen-containing heterocyclic compound with similar chemical properties.

Isoquinoline: The parent compound of Methyl 3-isoquinolin-4-YL-acrylate, known for its wide range of biological activities.

Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole moiety, used in medicinal chemistry.

Uniqueness: this compound is unique due to its acrylate moiety , which imparts distinct chemical reactivity and potential for polymerization. This makes it a valuable compound in both organic synthesis and industrial applications.

Biological Activity

Methyl 3-isoquinolin-4-YL-acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. This structural motif is often associated with various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its efficacy against several pathogenic bacteria, including both Gram-positive and Gram-negative strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis, similar to other known antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study examining various isoquinoline derivatives found that certain unsaturated analogues, including this compound, showed cytotoxic effects against cancer cell lines. However, the potency varied significantly across different cell types, with some compounds displaying IC50 values above the threshold typically considered active in drug discovery (10 μM) .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Enzyme Modulation : The compound may modulate enzyme activities that are crucial for cellular metabolism and proliferation.

- Receptor Interaction : It is believed to interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Nucleic Acid Binding : The isoquinoline moiety can bind to nucleic acids, potentially interfering with DNA replication and transcription processes .

Synthesis

This compound can be synthesized through several chemical reactions. A common method involves the reaction of 4-bromoisoquinoline with methyl acrylate under Heck reaction conditions. This synthetic route allows for the introduction of various substituents that can enhance biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Study : A study assessed the cytotoxicity of several isoquinoline derivatives against K562 leukemia cells and NSCLC-N16-L16 lung cancer cells. While most compounds were inactive at concentrations below 10 μM, some unsaturated derivatives exhibited moderate activity, suggesting a potential for further development .

- Antimicrobial Efficacy : In another investigation, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, supporting its potential use as an antimicrobial agent .

Data Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC (μM) | Comments |

|---|---|---|---|

| Anticancer | K562 (Leukemia) | >10 | Limited potency observed |

| Anticancer | NSCLC-N16-L16 (Lung Cancer) | >10 | Limited potency observed |

| Antimicrobial | Staphylococcus aureus | 16 | Significant antibacterial activity |

| Antimicrobial | Escherichia coli | 200 | Moderate antibacterial activity |

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

methyl (E)-3-isoquinolin-4-ylprop-2-enoate |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |

InChI Key |

PUGNCMWPWJFYCX-VOTSOKGWSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC2=CC=CC=C21 |

Canonical SMILES |

COC(=O)C=CC1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.